4-((2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide
Description
This compound is a quinazolinone derivative featuring a thioether bridge connecting a 2-fluorophenylacetamide group to the quinazolinone core. The benzamide moiety is substituted with a 2-methoxyethyl chain, enhancing solubility and modulating pharmacokinetic properties. Quinazolinones are known for their pharmacological relevance, particularly in kinase inhibition and anticancer activity . The 2-fluorophenyl group likely contributes to enhanced binding affinity via hydrophobic and halogen-bonding interactions, while the thioether linkage improves metabolic stability compared to oxygen analogs .
Properties
IUPAC Name |
4-[[2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN4O4S/c1-36-15-14-29-25(34)19-12-10-18(11-13-19)16-32-26(35)20-6-2-4-8-22(20)31-27(32)37-17-24(33)30-23-9-5-3-7-21(23)28/h2-13H,14-17H2,1H3,(H,29,34)(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHANNVYQZXULY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide is a complex organic molecule with potential therapeutic applications. Its biological activity has garnered attention due to its structural features, which suggest interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Structural Overview
The compound can be broken down into several key components:
- Fluorophenyl Group : Known for enhancing bioactivity and lipophilicity.
- Quinazolinone Core : Often associated with anti-cancer and anti-inflammatory activities.
- Thioether Linkage : May influence metabolic stability and bioavailability.
Anticancer Properties
Research indicates that quinazolinone derivatives exhibit significant anticancer activity. A study demonstrated that compounds structurally similar to our target showed inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specifically, the quinazolinone moiety in the compound is believed to interact with various kinases involved in cancer progression, leading to reduced tumor growth in vitro and in vivo models .
Enzyme Inhibition
The compound's structure suggests potential inhibition of enzymes such as carbonic anhydrases (CAs), which play critical roles in maintaining pH balance and are implicated in tumorigenesis. Preliminary studies have reported that similar compounds exhibit Ki values (inhibition constants) ranging from 16.9 nM to 940.3 nM against human carbonic anhydrases, indicating a promising inhibitory profile for our target compound .
Neuroprotective Effects
The structural features of the compound also suggest potential neuroprotective effects. Compounds containing similar functional groups have been evaluated for their ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. The inhibition of MAO-A and MAO-B has been associated with increased levels of neurotransmitters such as serotonin and dopamine, which could provide therapeutic benefits in conditions like depression and Parkinson’s disease .
Case Studies
- In Vitro Studies : In a study assessing the cytotoxicity of quinazolinone derivatives, compounds with similar structures demonstrated IC50 values below 10 µM against various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
- In Vivo Studies : Animal models treated with related quinazolinone derivatives exhibited significant tumor regression compared to controls, supporting the hypothesis that these compounds can effectively target cancerous tissues while sparing normal cells .
Pharmacokinetics and ADME Properties
The absorption, distribution, metabolism, and excretion (ADME) properties of similar compounds have been characterized in several studies:
- Absorption : High lipophilicity due to the fluorophenyl group enhances absorption.
- Distribution : The presence of a methoxyethyl group may improve blood-brain barrier penetration.
- Metabolism : Compounds are typically metabolized via cytochrome P450 enzymes, suggesting potential drug-drug interactions.
- Excretion : Primarily renal excretion observed in animal models .
Data Tables
Chemical Reactions Analysis
Reaction Optimization Data
Functional Group Reactivity
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Quinazolinone Ring :
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Thioether Linker :
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Benzamide Group :
Stability and Degradation Pathways
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Thermal Stability : Decomposes above 250°C, with fragmentation of the thioether and methoxyethyl groups (TGA data).
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Photodegradation : UV exposure (254 nm) leads to quinazolinone ring opening and sulfoxide formation .
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Hydrolytic Sensitivity : Stable in pH 4–7; rapid hydrolysis in strongly acidic (pH < 2) or basic (pH > 10) conditions .
Catalytic and Biological Interactions
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Enzyme Inhibition :
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Metal Coordination :
Spectroscopic Characterization
Synthetic Challenges and Solutions
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
- Quinazolinone vs. Thiazolidinone/Thiadiazole: Compounds such as N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide () replace the quinazolinone with a thiazolidinone or thiadiazole core. Thiazolidinones, for example, are associated with antidiabetic activity, whereas quinazolinones are more commonly linked to kinase inhibition .
- Quinazolinone vs. Benzo-1,4-oxathiin: Benzo-1,4-oxathiins () introduce a sulfur atom in the oxazinone ring, increasing electron density and altering reactivity. However, they lack the acetamide-thioether linkage critical for the target compound’s activity .
Substituent Variations
Thioether-Linked Groups
- 2-Fluorophenylacetamide vs. Sulfonamide Derivatives :
The target compound’s 2-fluorophenylacetamide group distinguishes it from sulfonamide analogs like 4-(2-(2-(methylthio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (). Sulfonamides generally exhibit higher acidity (pKa ~10) due to the sulfonyl group, which may reduce cell permeability compared to the neutral benzamide in the target compound . - Methoxyethyl vs. Halogenated Benzamides :
The 2-methoxyethyl chain in the target compound improves aqueous solubility (logP ~2.5 estimated) relative to halogenated benzamides like 4-chloro-N-(4-oxo-2-phenylchromen-6-yl)benzamide (), which have higher logP values (~3.8–4.2) .
Aromatic Substitutions
- 2-Fluorophenyl vs. Chlorophenyl/Fluorophenyl Hydrazineyl :
Compounds such as 4-(2-(2-((2-(1-(4-chlorophenyl)ethylidene)hydrazineyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide () incorporate hydrazineyl groups, introducing additional hydrogen-bonding sites. However, the target’s 2-fluorophenyl group offers a balance between lipophilicity and metabolic stability .
Activity Profiling
- Kinase Inhibition: Quinazolinones like the target compound are potent kinase inhibitors due to their ability to mimic ATP’s adenine moiety. The 2-fluorophenyl group may enhance binding to hydrophobic kinase pockets, as seen in EGFR inhibitors .
- Antimicrobial Activity :
Thioether-linked sulfonamides () exhibit broader antimicrobial spectra, whereas the target compound’s benzamide focus may narrow its activity to eukaryotic targets .
Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
